3-Methyl-1,5-hexadiene

Descripción

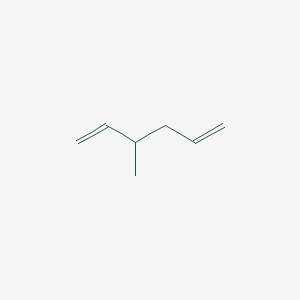

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylhexa-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5,7H,1-2,6H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXENLILXUMZMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541-33-9 | |

| Record name | 1,5-Hexadiene, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 3-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 3-Methyl-1,5-hexadiene

The preparation of this compound can be effectively achieved through several key synthetic strategies. These methods are designed to control the formation of the specific isomeric structure of this compound from various starting materials.

One of the primary methods for synthesizing this compound is through the thermal decomposition, or pyrolysis, of bicyclic precursors. This process involves subjecting a suitable bicyclic molecule to high temperatures, inducing a retro-Diels-Alder reaction to yield the desired diene.

The pyrolysis of bicyclic systems to form dienes is a well-studied class of reactions. For instance, the thermal decomposition of 2,5-dimethylbicyclo[2.2.1]hept-2-ene has been investigated, which, through a retro-Diels-Alder reaction, would be expected to yield products related to this compound. Kinetic studies of such reactions are crucial for understanding the reaction mechanism and optimizing product yields. These studies often reveal that the pyrolysis is a unimolecular reaction, and the rate constants can be determined at various temperatures to calculate the activation energy and pre-exponential factor, as described by the Arrhenius equation.

The yield and selectivity of this compound formation via pyrolysis are highly dependent on the reaction conditions. Key parameters that must be carefully controlled include the temperature, pressure, and the residence time of the precursor in the reaction zone. The choice of the bicyclic precursor is also critical. For example, a precursor specifically designed with a methyl group at the appropriate position on the bicyclic framework is necessary to produce this compound. The optimization process aims to find the ideal balance of these conditions to maximize the rate of the desired retro-Diels-Alder reaction while minimizing competing side reactions such as isomerization or polymerization.

Another important synthetic route to this compound involves the isomerization of other diene isomers. This method utilizes a catalyst to facilitate the migration of double bonds within the carbon skeleton to form the target compound.

The choice of catalyst is paramount in directing the isomerization reaction towards the desired product. While various catalysts can be employed, basic catalysts such as calcium amide have shown utility in these transformations. The mechanism typically involves the deprotonation of a carbon atom adjacent to a double bond by the basic catalyst, forming a resonance-stabilized carbanion. Subsequent protonation of this intermediate at a different position leads to the isomerized diene. The specific properties of the calcium amide catalyst, such as its base strength and steric bulk, can influence the regioselectivity of the protonation step and, consequently, the final product distribution.

Olefin Metathesis and Ethenolysis Approaches

Olefin metathesis, formerly known as olefin disproportionation, is a significant reaction in organic chemistry for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry. wikipedia.org The reaction is typically driven by the entropically favored evolution of gaseous products like ethylene (B1197577) or propylene (B89431). lscollege.ac.in

The commercial production of 1,5-hexadiene (B165246) and its derivatives, such as this compound, heavily relies on the ethenolysis of 1,5-cyclooctadiene (B75094). wikipedia.orglscollege.ac.inwikiwand.com This process involves reacting 1,5-cyclooctadiene with ethylene in the presence of a catalyst. The reaction can be represented by the following equation:

1,5-Cyclooctadiene + Ethylene → this compound

Key parameters for this reaction include elevated temperatures, typically between 80-120°C, and moderate ethylene pressure (10–20 bar) to enhance reaction rates. The selectivity of the reaction towards this compound can exceed 90% in pilot studies, with the catalyst's acidic sites minimizing side reactions like polymerization.

The primary by-products of this reaction include 1,5,9-decatriene (B1669986) and 1,5,9,13-tetradecatetraene. google.com By carefully controlling the reaction conditions, such as maintaining a high conversion rate, the formation of these undesirable by-products can be minimized. google.com

Table 1: Reaction Parameters for Catalytic Ethenolysis of Cyclooctadienes

| Parameter | Value | Purpose |

| Temperature | 80–120°C | Enhance reaction rates |

| Ethylene Pressure | 10–20 bar | Enhance reaction rates |

| Catalyst | Re₂O₇ on alumina | Facilitate the reaction |

A variety of catalytic systems are employed for olefin disproportionation, also known as metathesis. These can be broadly categorized into heterogeneous and homogeneous catalysts.

Heterogeneous Catalysts:

Rhenium heptoxide (Re₂O₇) on alumina: This is a common catalyst for the ethenolysis of 1,5-cyclooctadiene. wikipedia.orglscollege.ac.in

Tungsten trioxide on silica (B1680970) and MgO: Used in the production of neohexene from isobutene dimers. wikipedia.orglscollege.ac.in

Molybdenum and Ruthenium based catalysts: Often used in commercial processes. wikipedia.orgwikiwand.com These are typically prepared by the in-situ activation of a metal halide with organoaluminum or organotin compounds. wikipedia.orgwikiwand.com

Homogeneous Catalysts:

Schrock catalysts: These are based on molybdenum(VI) and tungsten(VI) centers. wikipedia.org

Grubbs catalysts: These are ruthenium(II) carbene complexes. wikipedia.orglscollege.ac.in Variations of Grubbs catalysts, such as the Hoveyda–Grubbs catalyst, have been developed. lscollege.ac.in

Cyclic Alkyl Amino Carbene (CAAC) Ligands: Catalysts containing these ligands have shown high selectivity by reducing isomerization reactions, especially at high temperatures. acs.org

The widely accepted mechanism for olefin metathesis, proposed by Hérisson and Chauvin, involves the [2+2] cycloaddition of an alkene double bond to a transition metal alkylidene to form a metallacyclobutane intermediate. wikipedia.orglscollege.ac.in

Table 2: Common Catalysts for Olefin Metathesis

| Catalyst Type | Examples | Applications |

| Heterogeneous | Re₂O₇ on alumina, WO₃ on silica/MgO | Industrial production of 1,5-hexadiene, neohexene |

| Homogeneous (Schrock) | Molybdenum(VI) and Tungsten(VI) based | Small-scale reactions, academic research |

| Homogeneous (Grubbs) | Ruthenium(II) carbene complexes | Various metathesis reactions |

Synthesis of Chiral and Substituted this compound Derivatives

The synthesis of chiral and substituted derivatives of this compound is crucial for various research applications, allowing for the study of stereochemistry and the development of complex molecules.

Stereoselective and Enantioselective Synthesis Strategies

The creation of chiral 1,5-hexadienes can be achieved through several stereoselective and enantioselective strategies.

Palladium-Catalyzed Cross-Coupling: A notable method involves the enantioselective allyl-allyl cross-coupling of a borylated allylboronate reagent with an allyl electrophile. nih.gov This reaction, catalyzed by a palladium complex with a chiral ligand like (R)-methoxyfurylbiphep, produces borylated 1,5-hexadienes with high enantioselectivity. nih.gov These borylated products are versatile and can be further manipulated. nih.gov

Nickel-Catalyzed C-H Alkylation: Enantioenriched 1,1-diaryl ethanes, which can be precursors or derivatives, can be synthesized via nickel-catalyzed intermolecular enantioselective C-H alkylation of heteroarenes using N-heterocyclic carbene (NHC) ligands. nsf.gov

Addition of Alkylcopper Complexes to Acetylenes: This method provides a route to trisubstituted alkenes and 1,5-hexadiene derivatives with high E-stereoselectivity. acs.org

Domino Sequences: A rhodium carbene-initiated domino sequence can produce highly stereoselective cyclopentanes from 3-hydroxy-1,5-hexadiene precursors, demonstrating excellent enantiocontrol. nih.gov

Preparation of Functionalized Analogs for Specific Research Objectives

The synthesis of functionalized analogs of this compound allows for the introduction of various chemical groups to tailor the molecule for specific research purposes, such as the synthesis of polymers and complex natural products.

Hydrosilylation: Functionalized polysilalkylene siloxane monomers can be synthesized via the hydrosilylation of dienes like 1,5-hexadiene with chlorosilanes in the presence of Karstedt's catalyst. researchgate.net

Copolymerization: Ethylene can be copolymerized with nonconjugated dienes like 7-methyl-1,6-octadiene (B1581185) using specific catalysts to introduce unsaturation into the polymer chain. scispace.com This unsaturation can then be functionalized, for example, through epoxidation. scispace.comscirp.org

Synthesis of (2Z,4Z)-3-methyl-2,4-hexadienedioic acid derivatives: Simple derivatives of this diacid have been synthesized for various research applications. acs.org

Total Synthesis of Natural Products: Commercially available 1,5-hexadien-3-ol (B146999) has been used as a starting material in the enantioselective total synthesis of natural products like (+)-obtusenyne. bris.ac.uk The synthesis involved key steps such as a Sharpless kinetic resolution and a ring-closing metathesis. bris.ac.uk

Pericyclic Reactions and Rearrangements

Cope Rearrangement (nrochemistry.comnrochemistry.com-Sigmatropic Shift) of 3-Methyl-1,5-hexadiene

The Cope rearrangement is a thermally induced nrochemistry.comnrochemistry.com-sigmatropic rearrangement of a 1,5-diene, leading to an isomeric 1,5-diene. jove.comjk-sci.com For this compound, this intramolecular isomerization involves the reorganization of six electrons (four from the two π bonds and two from the intervening σ bond) and results in the formation of 1,5-heptadiene (B74454). wikipedia.orglscollege.ac.in This reaction is a classic example of a concerted process, occurring in a single step through a cyclic transition state. masterorganicchemistry.com

The thermal rearrangement of this compound to 1,5-heptadiene is a reversible reaction that typically requires heating to temperatures around 300 °C. wikipedia.orglscollege.ac.in The reaction is classified as a nrochemistry.comnrochemistry.com-sigmatropic shift, a concerted process governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules. wikipedia.orglscollege.ac.in The mechanism involves a cyclic transition state that is energetically and structurally similar to a diradical, though a true diradical intermediate is not typically formed in the concerted pathway. wikipedia.orglscollege.ac.in The preferred geometry for the transition state in open-chain systems like this compound is a chair-like conformation, which minimizes steric interactions. nrochemistry.comwikipedia.org This preference for a chair-like transition state has been supported by experimental studies on related systems, such as the nearly perfect stereospecificity observed in the rearrangement of meso- and rac-3,4-dimethyl-1,5-hexadiene. nrochemistry.com

The activation energy for the Cope rearrangement of the parent 1,5-hexadiene (B165246) is approximately 33 kcal/mol. masterorganicchemistry.com The introduction of a methyl group at the 3-position, as in this compound, influences the kinetics of the rearrangement.

| Parameter | Description | Typical Value/Characteristic |

|---|---|---|

| Reaction Type | nrochemistry.comnrochemistry.com-Sigmatropic Rearrangement | Concerted, Pericyclic |

| Activation Energy (unsubstituted 1,5-hexadiene) | Energy barrier for the reaction | ~33 kcal/mol masterorganicchemistry.com |

| Transition State Geometry | Preferred conformation of the cyclic transition state | Chair-like nrochemistry.comwikipedia.org |

| Stereospecificity | Relationship between reactant and product stereochemistry | High, consistent with a concerted mechanism nrochemistry.com |

The Cope rearrangement of this compound is a reversible process, establishing an equilibrium between the reactant and the product, 1,5-heptadiene. jk-sci.com The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two isomers. nrochemistry.com In many Cope rearrangements, the energy difference between the reactant and product is small, leading to an equilibrium mixture. lscollege.ac.in

For the rearrangement of this compound, the equilibrium generally favors the formation of the more substituted alkene. jove.commasterorganicchemistry.com The product, 1,5-heptadiene, has a disubstituted internal double bond, which is thermodynamically more stable than the monosubstituted terminal double bond in this compound. This increased stability of the product drives the equilibrium towards 1,5-heptadiene. For instance, the simple case of placing a methyl group at the 3-position can result in a product mixture that significantly favors the rearranged product. masterorganicchemistry.com

Substituents can have a significant impact on both the kinetics and thermodynamics of the Cope rearrangement. The position and nature of the substituent can alter the activation energy and the relative stability of the starting material and product. researchgate.netresearchgate.net In the case of this compound, the methyl group at the C-3 position influences the equilibrium by favoring the formation of the more stable, more substituted alkene product. masterorganicchemistry.com

Computational studies on various substituted 1,5-hexadienes have shown that the activation enthalpy can range from 109 to 161 kJ/mol depending on the substituents. researchgate.net For example, phenyl substituents can either have cooperative or competitive effects on the rearrangement, depending on their position. researchgate.net Similarly, cyano groups at different positions can provide nearly additive stabilization along the reaction coordinate. researchgate.net While these studies were not specifically on this compound, they provide a framework for understanding how the methyl group in this compound affects the energetics of the rearrangement. The presence of a methyl group at the 4-position in 3,3-dicyano-1,5-dienes has been shown to be crucial for driving the Cope rearrangement equilibrium forward. nih.gov

Computational studies, often employing methods like CASSCF and B3LYP, have been instrumental in elucidating the nature of the transition state in the Cope rearrangement. researchgate.net For the parent 1,5-hexadiene, calculations have characterized the transition state as having aromatic character. researchgate.net These theoretical analyses support the concerted nature of the reaction, proceeding through a single transition state rather than a diradical intermediate. wikipedia.orglscollege.ac.in

The transition state of the Cope rearrangement can be viewed as the interaction between the frontier molecular orbitals of two allyl fragments. jove.com For a thermal reaction, the suprafacial overlap of the HOMO of one allyl system with the LUMO of the other is symmetry-allowed. jove.com Computational models have also confirmed the preference for a chair-like transition state geometry. nrochemistry.com Theoretical studies on substituted 1,5-hexadienes have shown that substituents can alter the geometry and electronic character of the transition state. researchgate.netresearchgate.net For instance, certain substitution patterns can lead to a transition state with more diradical character. wikipedia.org

| Computational Method | Key Finding | Reference |

|---|---|---|

| CASSCF/6-31G(d,p) | Characterized the aromatic nature of the transition state for 1,5-hexadiene. | researchgate.net |

| (U)B3LYP/6-31G | Demonstrated cooperative and competitive effects of phenyl substituents on the transition state. | researchgate.net |

| (U)BPW91/6-31G | Studied the effect of cyano substituents on the reaction mechanism and transition state character. | researchgate.net |

The Cope rearrangement is a non-polar reaction, and as such, solvent effects are generally minimal compared to reactions involving significant charge separation. However, the solvent can still have a subtle influence on the reaction rate and equilibrium. The generalized SMD model for different solvent environments indicates a slight stabilization of the transition state by the solvent. researchgate.net Theoretical studies on the wikipedia.orgresearchgate.net-H shift in a related diene system have shown that the reaction is more favorable in a polar solvent like water, suggesting that the medium can play a role in controlling the reaction. chemrestech.com While specific studies on the solvent effects on the Cope rearrangement of this compound are not extensively detailed in the provided context, the general principles suggest that polar solvents might slightly lower the activation barrier.

Sigmatropic Hydrogen Shifts

In addition to the nrochemistry.comnrochemistry.com-sigmatropic Cope rearrangement, 1,5-diene systems can also undergo sigmatropic hydrogen shifts. These are pericyclic reactions where a hydrogen atom migrates from one position to another within the molecule. wikipedia.org The most relevant type of hydrogen shift for a 1,5-diene system is a wikipedia.orgresearchgate.net-sigmatropic shift. ic.ac.uk

A wikipedia.orgresearchgate.net-sigmatropic hydrogen shift involves a concerted migration of a hydrogen atom across a conjugated π-system of five carbons. This process involves six electrons (four from the diene and two from the C-H σ bond) and is thermally allowed to proceed suprafacially, meaning the hydrogen atom remains on the same face of the π-system throughout the migration. ic.ac.ukstereoelectronics.org This type of rearrangement is often observed in cyclic dienes like cyclopentadiene, where rapid, successive wikipedia.orgresearchgate.net-hydrogen shifts lead to an averaged NMR spectrum at room temperature. ic.ac.ukic.ac.uk In the context of this compound, a wikipedia.orgresearchgate.net-hydrogen shift could potentially occur, leading to isomeric dienes, although the Cope rearrangement is the more prominently discussed rearrangement for this specific compound.

Mechanistic Elucidation using Isotopic Labeling (e.g., Deuterium (B1214612) Scrambling)

Isotopic labeling is a powerful technique used to trace the movement of atoms during a chemical reaction, thereby elucidating its mechanism. libretexts.orgnih.govnih.gov In the context of sigmatropic shifts, deuterium (D), a heavy isotope of hydrogen, is often used as a label. libretexts.org

To study a potential masterorganicchemistry.comic.ac.uk-hydrogen shift in a system derived from this compound, one could synthesize a starting material with deuterium atoms at a specific position. After inducing the rearrangement, typically through heating, the location of the deuterium atoms in the product is analyzed, usually by NMR spectroscopy or mass spectrometry.

For instance, if a thermal rearrangement of a hypothetical conjugated isomer like 3-methyl-1,3,5-heptatriene were studied, the distribution of deuterium labels would reveal the operative pathway. If a masterorganicchemistry.comic.ac.uk-shift were occurring, the deuterium would be found at specific, predicted positions. If, however, the deuterium atoms were "scrambled" over multiple positions, it might indicate the presence of competing or sequential rearrangement pathways, such as a series of masterorganicchemistry.comcdnsciencepub.com-shifts. libretexts.orglibretexts.org This method allows chemists to distinguish between theoretically possible mechanisms, such as masterorganicchemistry.comlibretexts.org, masterorganicchemistry.comcdnsciencepub.com, or masterorganicchemistry.comic.ac.uk shifts, as each pathway leads to a unique distribution of the isotopic label in the final product. libretexts.org

Cycloaddition Reactions

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The Diels-Alder reaction is a premier example of this reaction class. wikipedia.org

Diels-Alder Reactions of this compound as a Diene

The Diels-Alder reaction is a [4+2] cycloaddition that occurs between a conjugated diene (a 4π-electron component) and a dienophile (a 2π-electron component) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The compound this compound is a non-conjugated diene. For it to participate as the diene component in a standard Diels-Alder reaction, it must first isomerize to a conjugated 1,3-diene, such as 4-methyl-1,3-hexadiene or 3-methyl-1,3-hexadiene. This isomerization is a prerequisite for the concerted [4+2] cycloaddition to occur. The diene must also be able to adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond, to allow for the ends of the diene system to react with the dienophile. wikipedia.orgmasterorganicchemistry.com

Formation of Cyclohexene (B86901) Derivatives and Other Cyclic Compounds

The hallmark of the Diels-Alder reaction is the reliable formation of a six-membered ring, specifically a cyclohexene derivative. wikipedia.org In this concerted process, three π-bonds are broken (two in the diene, one in the dienophile), and two new carbon-carbon σ-bonds and one new C-C π-bond are formed. masterorganicchemistry.commasterorganicchemistry.com This transformation is highly atom-economical and allows for the creation of significant molecular complexity in a single step. nih.govencyclopedia.pub

For example, the reaction of an isomerized, conjugated form of this compound with a simple dienophile like maleic anhydride (B1165640) would result in the formation of a substituted cyclohexene adduct. The methyl group originally on the diene would become a substituent on the newly formed six-membered ring.

Stereochemical Aspects and Regioselectivity in Cycloadditions

The Diels-Alder reaction is renowned for its high degree of stereochemical and regiochemical control.

Stereochemistry : The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.comtheorango.com If the substituents on the dienophile are cis, they will remain cis in the cyclohexene product; if they are trans, they will remain trans. theorango.comstudy.com Furthermore, when cyclic dienes or dienophiles with π-systems in their substituents are used, the reaction often favors the formation of the endo product over the exo product. This preference, known as the Alder Endo Rule, is attributed to stabilizing secondary orbital interactions between the π-system of the dienophile's substituent and the developing π-bond in the transition state. mit.eduyoutube.com The endo product is the kinetic product, formed faster, while the exo product is typically more thermodynamically stable. youtube.com

Regioselectivity : When both the diene and the dienophile are unsymmetrical, the reaction can potentially form two different constitutional isomers, known as regioisomers. The outcome is governed by the electronic properties of the substituents on the reactants. In a normal-demand Diels-Alder reaction, where the diene has electron-donating groups and the dienophile has electron-withdrawing groups, the major product is typically the one where the substituents have a 1,2 ("ortho") or 1,4 ("para") relationship. This selectivity arises from the alignment of atomic orbitals in the transition state that maximizes electrostatic and orbital overlap.

Reactivity with Various Dienophiles

The rate of the Diels-Alder reaction is highly sensitive to the electronic nature of both the diene and the dienophile. masterorganicchemistry.comyoutube.com For a normal-demand reaction, the rate is accelerated by:

Electron-donating groups on the diene, which raise the energy of its Highest Occupied Molecular Orbital (HOMO). masterorganicchemistry.compraxilabs.com

Electron-withdrawing groups on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). praxilabs.comorganic-chemistry.org

A smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a more stable transition state and a faster reaction. organic-chemistry.org Consequently, dienophiles with strong electron-withdrawing groups are highly reactive. The reactivity of common dienophiles generally follows the trend shown in the table below.

| Dienophile | Electron-Withdrawing Group(s) | Relative Reactivity |

|---|---|---|

| Maleic anhydride | -C(O)OC(O)- (cyclic) | Very High |

| Acrolein | -CHO (Aldehyde) | High |

| Methyl acrylate | -COOR (Ester) | Moderate |

| Acrylonitrile | -CN (Nitrile) | Moderate |

| Ethylene (B1197577) | None | Low |

Photochemical Cycloaddition Reactions of this compound

Photochemical cycloadditions are chemical reactions in which molecules with π-bonds form cyclic products upon exposure to light. For non-conjugated dienes like this compound, these reactions, particularly intramolecular cycloadditions, provide a powerful method for synthesizing complex cyclic and bicyclic structures. The regioselectivity and stereoselectivity of these reactions are governed by the principles of orbital symmetry and the nature of the excited state involved.

Intramolecular Cycloadditions

The intramolecular [2+2] photocycloaddition of 1,5-dienes is a characteristic reaction that leads to the formation of bicyclic compounds. nsf.gov In the case of this compound, the two terminal double bonds are positioned to interact upon photochemical excitation. This process typically involves the excitation of one of the alkene moieties to its triplet state, often facilitated by a photosensitizer. The excited double bond then adds to the ground-state double bond at the other end of the chain.

This type of reaction is a prime example of what is known as the "Rule of Five" in photochemistry, which favors the formation of five-membered rings through intramolecular processes. nsf.gov The intramolecular cycloaddition in 1,5-dienes results in the formation of a bicyclo[2.1.0]pentane system if the addition is "straight," or more commonly, a bicyclo[3.2.0]heptane skeleton in a "crossed" fashion. nsf.gov For this compound, the reaction proceeds via a crossed cycloaddition to yield a methyl-substituted bicyclo[3.2.0]heptane.

Formation of Bicyclic Structures (e.g., Bicyclo[n.2.0]alkane)

The intramolecular photocycloaddition of this compound is a direct route to the synthesis of substituted bicyclo[3.2.0]heptane frameworks. Bicyclo[3.2.0]heptane and its derivatives are valuable structural motifs found in a variety of natural products and serve as versatile intermediates in organic synthesis. orgsyn.orgrsc.org The fusion of a five-membered ring and a four-membered ring provides a rigid scaffold with specific stereochemical properties that can be further functionalized. orgsyn.org

The photochemical cyclization of this compound yields 1-methylbicyclo[3.2.0]heptane. The reaction proceeds through the formation of a diradical intermediate after the initial excitation, which then collapses to form the two new sigma bonds that create the bicyclic system.

| Reactant | Reaction Type | Primary Product | Bicyclic System |

|---|---|---|---|

| This compound | Intramolecular [2+2] Photocycloaddition | 1-Methylbicyclo[3.2.0]heptane | Bicyclo[3.2.0]alkane |

The synthesis of such bicyclo[3.2.0]heptane structures is of significant interest for creating complex molecules, including pheromones and prostaglandins. google.com

Mechanisms of Photosensitized Reactions (e.g., Mercury (³P₁) Photosensitization)

The photochemical cycloaddition of simple dienes like this compound often requires a photosensitizer to proceed efficiently. A common method is mercury photosensitization, which utilizes the excited triplet state of mercury atoms (Hg(³P₁)) to transfer energy to the reactant molecule. datapdf.com

The mechanism can be described by the following steps:

Excitation of Mercury: Mercury vapor in the reaction vessel absorbs ultraviolet radiation at a specific wavelength (253.7 nm) and is promoted to its excited triplet state. Hg(¹S₀) + hν (253.7 nm) → Hg(³P₁)

Energy Transfer (Sensitization): The excited mercury atom collides with a molecule of this compound (D) and transfers its electronic energy, causing the diene to form its triplet excited state (D) and the mercury atom to return to its ground state. datapdf.com Hg(³P₁) + D → D + Hg(¹S₀)

Intramolecular Cyclization: The triplet diene (D*) is a diradical species. It undergoes an intramolecular cyclization to form a cyclic diradical intermediate.

Ring Closure: The diradical intermediate then collapses by forming a second sigma bond to yield the final bicyclic product, 1-methylbicyclo[3.2.0]heptane.

Deactivation: The excited diene molecule can also be deactivated through collision with other molecules (M) without reacting. datapdf.com D* + M → D + M

This photosensitization process is an effective way to populate the triplet excited state of the diene, which is necessary for the [2+2] cycloaddition to occur, as direct irradiation often leads to other competing photochemical processes.

| Step | Process | Description |

|---|---|---|

| 1 | Excitation | Ground-state mercury (Hg) absorbs a photon to form an excited triplet state (Hg). |

| 2 | Sensitization | The excited Hg transfers its energy to this compound (D), forming the triplet state of the diene (D). datapdf.com |

| 3 | Cyclization | The triplet diene D undergoes intramolecular addition to form a diradical intermediate. |

| 4 | Ring Closure | The diradical intermediate collapses to form the stable 1-methylbicyclo[3.2.0]heptane product. |

Addition and Oxidation Reactions

Electrophilic Addition Reactions

Electrophilic addition reactions in 3-Methyl-1,5-hexadiene are dictated by the differential reactivity of its two double bonds. The double bond between C1 and C2 is monosubstituted by the alkyl group at C3, while the double bond between C5 and C6 is unsubstituted. Electron-donating alkyl groups increase the electron density and nucleophilicity of a double bond, making the C1=C2 bond the more reactive site for electrophilic attack.

Regioselectivity in Halogenation (e.g., Bromination)

The halogenation of this compound with an electrophile like bromine (Br₂) proceeds selectively at the more nucleophilic C1=C2 double bond. The reaction is initiated by the attack of the π electrons on the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate.

The subsequent attack by the bromide ion (Br⁻) on one of the carbons of the former double bond opens the three-membered ring to yield the final product. Due to the isolated nature of the diene, the C5=C6 double bond typically remains unreacted when one equivalent of the halogenating agent is used. The primary product formed is 1,2-dibromo-3-methyl-5-hexene .

Table 1: Predicted Products of Monobromination of this compound

| Reactant | Reagent | Major Product | Reaction Site |

|---|

Hydrohalogenation Reactions (e.g., HCl or HBr Addition)

In hydrohalogenation, the reaction of this compound with hydrogen halides such as HBr also shows distinct regioselectivity. The reaction follows Markovnikov's rule, which states that the electrophile (H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemistrynotmystery.com

The process begins with the protonation of the more reactive C1=C2 double bond. The proton adds to the C1 carbon, which leads to the formation of a carbocation at the C2 position. This intermediate is not only a secondary carbocation but is also allylic, conferring additional stability. The nucleophilic halide ion (e.g., Br⁻) then attacks the positively charged C2, resulting in the major product, 3-bromo-3-methyl-1,5-hexadiene .

When an electrophile attacks an isolated diene, it adds to the more electron-rich double bond. youtube.com For instance, in the analogous reaction of HBr with 2-methyl-1,5-hexadiene (B165376), the HBr adds to the more substituted double bond to form 5-bromo-5-methyl-1-hexene. youtube.com This principle supports the selective reaction at the C1=C2 bond in this compound.

Role of Carbocationic Intermediates and Resonance Stabilization

The regioselectivity observed in hydrohalogenation is fundamentally governed by the stability of the carbocation intermediate formed during the reaction. youtube.com When the C1=C2 double bond of this compound is protonated at C1, a secondary allylic carbocation is formed at C2. This intermediate is significantly stabilized by resonance, where the positive charge is delocalized over two carbon atoms (C2 and C4).

This delocalization can be represented by two principal resonance structures. The distribution of the positive charge across multiple atoms makes the allylic carbocation more stable than a simple secondary carbocation. libretexts.org This increased stability lowers the activation energy for its formation, making it the preferred intermediate in the reaction pathway. libretexts.org Consequently, the nucleophile attacks this stabilized carbocation, leading to the observed product. Carbocation rearrangements, such as hydride or alkyl shifts, are common when they can lead to a more stable intermediate, although in this specific case, the resonance-stabilized secondary allylic carbocation is already a favorable intermediate. masterorganicchemistry.com

Radical Addition and Cyclization Pathways

The 1,5-diene structure of this compound makes it an ideal substrate for intramolecular radical cyclization reactions. These reactions are initiated by the formation of a radical, which then attacks the second double bond within the same molecule to form a cyclic product.

Intramolecular Radical Cyclizations (e.g., 5-Hexenyl Radical Cyclizations)

The cyclization of the 5-hexenyl radical is a synthetically valuable and well-studied reaction. When a radical is generated from a this compound derivative (for example, at the C6 position via addition of a radical initiator), it results in a substituted 5-hexenyl radical. This radical can then undergo an intramolecular addition to the double bond at the other end of the chain. This process is extremely rapid and is a cornerstone of forming five- and six-membered rings in organic synthesis.

The general mechanism involves three key steps:

Initiation: Formation of a radical on the hexadiene chain.

Cyclization: Intramolecular attack of the radical onto the C1=C2 double bond.

Termination/Trapping: The newly formed cyclized radical is quenched by abstracting an atom (like a hydrogen atom) from a donor molecule.

Regioselectivity (e.g., Exo- and Endo-Cyclization) in Radical-Mediated Ring Formation

The regiochemical outcome of 5-hexenyl radical cyclizations is described by the terms exo and endo. Exo cyclization results in the formation of a five-membered ring with the new radical center located outside the ring (a cyclopentylmethyl radical). Endo cyclization leads to a six-membered ring with the radical center inside the ring (a cyclohexyl radical).

For the unsubstituted 5-hexenyl radical, the reaction is highly regioselective, favoring the 5-exo cyclization to yield a five-membered ring almost exclusively. However, substituents on the diene can significantly alter this regioselectivity. In a system analogous to a radical formed from this compound, where a methyl group is present on the chain, steric and electronic factors can influence the transition state of the cyclization.

For example, studies on the cyclization of the 5-methyl-5-hexenyl radical show a notable shift in the product ratio. While the unsubstituted radical yields an almost 99:1 ratio of 5-exo to 6-endo products, the presence of the methyl group at the C5 position increases the proportion of the 6-endo product. This is attributed to steric hindrance in the 5-exo transition state, which makes the 6-endo pathway more competitive.

Table 2: Effect of Methyl Substitution on the Regioselectivity of 5-Hexenyl Radical Cyclization

| Radical Intermediate | 5-Exo Product (%) | 6-Endo Product (%) | Dominant Factor |

|---|---|---|---|

| Unsubstituted 5-hexenyl radical | ~99 | ~1 | Stereoelectronic Control |

| 5-methyl-5-hexenyl radical | 40 | 60 | Steric Hindrance |

Data sourced from computational and experimental studies on substituted hexenyl radicals.

This demonstrates that while stereoelectronic factors generally favor the formation of the five-membered ring, steric effects introduced by substituents like the methyl group in this compound can override this preference, leading to a significant amount of the six-membered ring product.

Substituent Effects on Rate and Regioselectivity of Radical Cyclizations

The presence of a methyl group at the 3-position of the 1,5-hexadiene (B165246) structure significantly influences the rate and outcome of radical cyclization reactions. In the context of 5-hexenyl radical cyclizations, which serve as a model for understanding these transformations, substitution plays a critical role.

Research has shown that the introduction of a 3-methyl group increases the rate of cyclization. researchgate.net This rate enhancement is attributed to the increased conformational energy of the initial acyclic radical. researchgate.net The methyl substituent introduces steric strain in the uncyclized form, which is relieved upon ring formation, thus lowering the activation energy for the cyclization process. This concept highlights how substituents remote from the primary reacting centers can have substantial consequences on reaction rates by affecting the ground-state conformation of the radical. researchgate.net

While the 3-methyl group primarily affects the reaction rate, other substituents can influence both the rate and the regioselectivity of the cyclization. For instance, in related systems, the position of substituents dictates the stereochemistry of the resulting cyclic product. 1- or 3-substituted hex-5-enyl radicals predominantly yield cis-disubstituted cyclic products, whereas 2- or 4-substituted radicals favor the formation of trans-products. researchgate.net These outcomes are guided by stereoelectronic factors and the relative strain energies of the transition states. researchgate.net

Table 1: Effect of Substitution on 5-Hexenyl Radical Cyclization

| Substituent Position | Predominant Product Stereochemistry | Primary Influencing Factor |

| 3-Methyl | - (Rate increase) | Increased conformational energy of acyclic radical researchgate.net |

| 1- or 3- (general) | cis-disubstituted | Stereoelectronic effects researchgate.net |

| 2- or 4- (general) | trans-disubstituted | Stereoelectronic effects researchgate.net |

Oxidation Processes

The double bonds in this compound are susceptible to various oxidation reactions, with epoxidation being a key transformation.

Epoxidation Reactions with Oxidizing Agents (e.g., TBHP)

The epoxidation of dienes like 1,5-hexadiene using tert-butyl hydroperoxide (TBHP) as an oxidant is an established method for producing valuable epoxide intermediates. mdpi.com This process is often facilitated by heterogeneous catalysts to promote efficiency and selectivity. mdpi.com The reaction involves the direct oxidation of one of the carbon-carbon double bonds to form an oxirane ring. mdpi.com Studies on the epoxidation of 1,5-hexadiene have shown that factors such as reaction temperature and catalyst loading significantly impact the yield of the desired monoepoxide, 1,2-epoxy-5-hexene. mdpi.com For instance, increasing the catalyst loading generally leads to a higher yield of the epoxide due to the increased number of available active sites. mdpi.com

Mechanism of Epoxide Formation

The mechanism of alkene epoxidation with TBHP, particularly when catalyzed by metal complexes, is a well-studied process. The initial step involves the activation of the TBHP oxidant through coordination with the metal center of the catalyst. Following this activation, a nucleophilic attack by the alkene's double bond on the electrophilic oxygen atom of the coordinated hydroperoxide occurs. This leads to the formation of the epoxide product and the release of a tert-butanol (B103910) molecule.

An alternative proposed mechanism involves the initial formation of a metal-peroxo species. The alkene then adds directly across the peroxo bond, which results in the formation of the epoxide. researchgate.net The electronic properties of the alkene play a crucial role; electron-rich double bonds tend to facilitate the epoxidation process. researchgate.net

Catalytic Systems for Selective Epoxidation

A variety of catalytic systems have been developed to achieve selective epoxidation of alkenes, including dienes structurally related to this compound. The choice of catalyst is critical for achieving high conversion and selectivity while minimizing side reactions.

Heterogeneous catalysts are particularly favored as they can be easily recovered and reused. mit.edu One notable system involves a polybenzimidazole-supported Molybdenum(VI) complex (PBI.Mo), which has proven effective for the epoxidation of 1,5-hexadiene with TBHP. mdpi.com Metal-Organic Frameworks (MOFs) have also emerged as promising platforms for selective epoxidation catalysts. For example, manganese(II)-exchanged MOF-5 can catalyze the epoxidation of cyclic alkenes with high selectivity (>99%). mit.edu The activity of such catalysts is often attributed to the formation of high-valent metal-oxo intermediates. mit.edu Other systems utilizing copper and cobalt-based MOFs have also demonstrated significant catalytic activity in olefin epoxidation. mdpi.com

Table 2: Examples of Catalytic Systems for Alkene Epoxidation

| Catalyst System | Oxidant | Substrate Example | Key Feature |

| Polybenzimidazole-Mo(VI) mdpi.com | TBHP | 1,5-Hexadiene | Heterogeneous, reusable catalyst |

| Mn(II)-exchanged MOF-5 mit.edu | tBuSO₂PhIO | Cyclic Alkenes | High selectivity (>99%) via Mn(IV)-oxo intermediate |

| Cu-based MOFs mdpi.com | O₂ or other | Cyclooctene, 1-Hexene | Activity linked to coordination environment of Cu sites |

| Co-based MOFs mdpi.com | Air, O₂ | Styrene (B11656), Cyclic Olefins | High turnover frequency due to accessible Co active sites |

Studies on Selective Functionalization at Alkene Centers

Achieving selective functionalization of one of the two alkene groups in a non-conjugated diene like this compound is a significant synthetic challenge. Research on the parent compound, 1,5-hexadiene, provides valuable insights into strategies for achieving such selectivity.

A highly efficient and regioselective monofunctionalization of 1,5-hexadiene has been demonstrated through catalytic hydrosilylation and dehydrogenative silylation. rsc.org By carefully selecting the catalyst—such as a Platinum-Karstedt's complex or a rhodium catalyst—and controlling reaction conditions, it is possible to introduce a single organosilicon moiety onto the diene, leaving the second double bond available for subsequent transformations. rsc.orgresearchgate.net Using a significant excess of the diene reagent helps to favor the formation of the desired mono-functionalized product over the bis-silylated derivative. researchgate.net This approach enables the synthesis of a library of bifunctional alkenes where one double bond is modified with a functional silane (B1218182) or siloxane group. rsc.org

Polymerization Chemistry and Material Science Implications

Homopolymerization of 3-Methyl-1,5-hexadiene

Homopolymerization of this compound involves the reaction of its vinyl groups to form long polymer chains. The presence of two reactive sites can lead to complex structures, including linear chains with pendant double bonds and cross-linked networks.

Radical polymerization is a common method for polymerizing vinyl monomers and proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps. wikipedia.orgfiveable.me

Initiation: The process begins with the decomposition of an initiator molecule (I), typically a peroxide or an azo compound, to generate free radicals (R•). uomustansiriyah.edu.iq These radicals then add to one of the double bonds of a this compound monomer (M) to create an active center. wikipedia.orguomustansiriyah.edu.iq

Step 1: Initiator Decomposition:I -> 2R•

Step 2: Radical Addition:R• + M -> RM•

Propagation: The newly formed monomer radical (RM•) rapidly adds to other monomer molecules in a sequential manner. fiveable.me This step is highly exothermic and is the primary chain-growth phase. uvebtech.com Due to the presence of two double bonds in this compound, propagation can lead to either linear polymer chains with unreacted pendant vinyl groups or to branched and cross-linked structures if the second double bond participates in the reaction.

Chain Growth:RMn• + M -> RMn+1•

Termination: The growth of a polymer chain ceases when two active radical centers react with each other. wikipedia.org This can occur through two main mechanisms: stanford.edu

Combination (or Coupling): Two growing chains combine to form a single, longer polymer chain. fiveable.mestanford.edu

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two separate polymer chains, one with a saturated end and one with an unsaturated end. stanford.edu

Rp = kp * [M] * (f * kd * [I] / kt)^0.5

| Kinetic Step | Description | General Rate Equation |

| Initiation | Formation of active radical centers from an initiator. | Ri = 2 * f * kd * [I] |

| Propagation | Growth of the polymer chain by sequential monomer addition. | Rp = kp * [M] * [M•] |

| Termination | Deactivation of radical centers, ending chain growth. | Rt = 2 * kt * [M•]^2 |

This table outlines the fundamental steps and associated rate equations in a typical radical-initiated polymerization.

Inhibitors are chemical compounds added to monomers to prevent premature or uncontrolled polymerization, particularly during storage and transport. They function by reacting with and deactivating the free radicals that initiate polymerization. nih.gov The choice of inhibitor depends on the monomer and the desired storage conditions.

Common classes of inhibitors effective in radical polymerization include:

Phenolic Compounds: Hydroquinone and p-tert-butylcatechol are widely used. They inhibit polymerization by donating a hydrogen atom to the radical species, forming a stable phenoxy radical that is less reactive and unable to initiate further polymerization. longchangchemical.com

Quinones: Benzoquinone is an effective inhibitor for monomers like styrene (B11656) and vinyl acetate. longchangchemical.com It reacts with radical species to form stable, non-radical products.

Nitroxide Stable Radicals: Compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are highly efficient radical scavengers. They rapidly react with carbon-centered radicals to terminate the growing polymer chain. nih.gov

Aromatic Amines and Nitro Compounds: Derivatives of p-phenylenediamine (B122844) and various nitroaromatics also serve as effective inhibitors by interfering with the radical chain reaction. nih.govlongchangchemical.com

The effectiveness of an inhibitor is often quantified by its induction period—the time during which polymerization is completely suppressed. fujifilm.com

| Inhibitor Class | Example(s) | Mechanism of Action |

| Phenols | Hydroquinone, p-tert-butylcatechol | Hydrogen atom donation to form a stable radical. longchangchemical.com |

| Quinones | Benzoquinone | Reacts with radicals to form stable adducts. longchangchemical.com |

| Nitroxides | TEMPO | Acts as a radical scavenger, terminating chains. nih.gov |

| Aromatic Amines | p-Phenylenediamine derivatives | Radical trapping and stabilization. nih.govlongchangchemical.com |

This table summarizes common polymerization inhibitors and their primary modes of action.

The microstructure of a polymer derived from a non-conjugated diene like this compound can be complex. Spectroscopic techniques are essential for its characterization. The polymer can contain several structural units depending on the reaction of the 1,2- and 1,5- double bonds.

Possible Structural Units:

1,2-addition: Polymerization through the C1-C2 double bond, leaving a pendant 3-methyl-3-butenyl group.

5,6-addition: Polymerization through the C5-C6 double bond, leaving a pendant 3-methyl-1-pentenyl group.

Cyclization: Intramolecular cyclization followed by propagation, leading to cyclic repeating units within the polymer backbone (discussed further in section 5.2).

Cross-linking: Intermolecular reaction involving the pendant double bonds of different chains, leading to a network structure.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for determining polymer microstructure. icp.ac.ru Different carbon environments within the various structural units (linear, cyclic, branched) will produce distinct chemical shifts, allowing for their identification and quantification. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups. For instance, the persistence of C=C stretching and vinyl C-H bending vibrations would confirm the presence of unreacted pendant double bonds in the polymer structure.

Size Exclusion Chromatography (SEC): This technique is used to determine the molecular weight and molecular weight distribution of the polymer, providing insights into the polymerization kinetics and the extent of chain transfer or termination reactions.

| Structural Unit | Description | Expected Spectroscopic Signature (¹³C NMR) |

| 1,2-Addition | Linear chain with pendant 3-methyl-3-butenyl group. | Signals corresponding to a saturated polymer backbone and unreacted vinyl carbons. |

| 5,6-Addition | Linear chain with pendant 3-methyl-1-pentenyl group. | Signals corresponding to a saturated polymer backbone and a different set of unreacted vinyl carbons. |

| Cyclic Unit | Methylene-1,3-cyclopentane derivative in the backbone. | Absence of vinyl signals; appearance of signals for saturated cyclic carbons. |

| Cross-linked Unit | Inter-chain linkages. | Broadening of NMR signals and formation of an insoluble gel fraction. |

This table describes the potential microstructures in poly(this compound) and the expected corresponding signals in ¹³C NMR spectra.

Cyclopolymerization Reactions of this compound

Cyclopolymerization is a unique mode of polymerization for non-conjugated dienes. It involves an alternating sequence of an intramolecular cyclization step to form a ring structure and an intermolecular propagation step to grow the polymer chain. This process yields polymers containing cyclic units as an integral part of the main chain. semanticscholar.org

Ziegler-Natta (ZN) catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminium, Al(C₂H₅)₃), are highly effective for the polymerization of α-olefins. wikipedia.orglibretexts.org When applied to 1,5-dienes, they can efficiently promote cyclopolymerization.

The mechanism involves the coordination of one of the diene's double bonds to the active titanium center on the catalyst surface. libretexts.org This is followed by insertion of the coordinated double bond into the metal-alkyl bond. Before the next monomer molecule adds, the pendant double bond on the newly added unit can swing around and insert into the same metal-carbon bond, forming a stable five- or six-membered ring. bohrium.com For 1,5-hexadiene (B165246) and its derivatives, this process predominantly forms methylene-1,3-cyclopentane rings. semanticscholar.org The methyl group at the 3-position in this compound is expected to influence the stereochemistry of the ring closure.

Heterogeneous ZN catalysts often have multiple types of active sites, which can result in polymers with a broad molecular weight distribution and less defined stereochemistry. nih.gov

Metallocene catalysts represent a more advanced, homogeneous class of Ziegler-Natta catalysts. behinpolymerco.com They consist of a transition metal (typically from Group 4, like zirconium or hafnium) sandwiched between two cyclopentadienyl-type ligands. softbeam.net When activated by a co-catalyst like methylaluminoxane (B55162) (MAO), they form well-defined, single-site active species. nih.gov

The key advantage of metallocene catalysts is their ability to exert precise control over polymer microstructure, including molecular weight distribution, co-monomer incorporation, and, crucially, stereoregularity. nih.govresearchgate.net The stereochemical outcome of the polymerization is dictated by the geometry of the ligands surrounding the metal center.

In the cyclopolymerization of this compound, the structure of the metallocene catalyst can control the diastereoselectivity of the cyclization step (cis or trans ring formation) and the tacticity of the resulting polymer (isotactic or syndiotactic placement of the cyclic units along the chain). bohrium.com For example, C₂-symmetric catalysts like Et(Ind)₂ZrCl₂ are known to produce isotactic polymers, while Cₛ-symmetric catalysts can yield syndiotactic polymers. This precise control allows for the synthesis of "tailor-made" polyolefins with specific properties. researchgate.net

| Catalyst Type | Description | Key Characteristics in Cyclopolymerization |

| Ziegler-Natta (Heterogeneous) | Multi-site catalyst, typically TiCl₄/AlR₃. libretexts.org | High activity; produces polymers with broad MWD and less stereocontrol. nih.gov |

| Metallocene (Homogeneous) | Single-site catalyst, e.g., Cp₂ZrCl₂/MAO. nih.govsoftbeam.net | Produces polymers with narrow MWD; allows for precise control over stereoregularity (tacticity, cis/trans isomerism). bohrium.combehinpolymerco.com |

This table compares the general features of Ziegler-Natta and Metallocene catalysts in the context of cyclopolymerization.

Formation of Poly(methylene-1,3-cyclopentane) Structures

The polymerization of 1,5-dienes like this compound proceeds via a cyclopolymerization mechanism, which is an intramolecular-intermolecular addition process. When catalyzed, typically by Ziegler-Natta or metallocene systems, the catalyst initially adds to one of the double bonds of the diene monomer. chemrxiv.orgsemanticscholar.org Before this initiated monomer can react with another monomer unit (intermolecular propagation), the pendant vinyl group on the same monomer unit undergoes a rapid intramolecular cyclization. acs.org This cyclization step forms a five-membered ring. Subsequent intermolecular propagation of another monomer unit leads to the formation of a polymer chain composed of repeating methylene-1,3-cyclopentane units. chemrxiv.orgsemanticscholar.org

In the case of this compound, this process yields poly(methylene-(1-methyl)-1,3-cyclopentane) (PMMCP). The methyl group on the third carbon of the monomer becomes a substituent on the cyclopentane (B165970) ring within the polymer backbone. The efficiency and stereochemistry of this cyclization are highly dependent on the catalyst system employed. rsc.org

Diastereoselective and Enantioselective Cyclopolymerization Studies

Significant research has been dedicated to controlling the stereochemistry of the polymer backbone during the cyclopolymerization of 1,5-dienes. This control is achieved through diastereoselective and enantioselective catalysis, often employing chiral metallocene catalysts. osti.govacs.org

Diastereoselectivity refers to the control over the relative stereochemistry of the newly formed chiral centers on the cyclopentane rings. The cyclization of the monomer can result in either cis or trans placement of the polymer chain attachments on the ring. acs.org Studies using C₂-symmetric ansa-zirconocene precursors, such as rac-[Me₂Si(2-Me-4-Ph-Ind)₂]ZrCl₂, have demonstrated high trans-diastereoselectivity in the cyclopolymerization of related dienes. rsc.org Conversely, other catalyst symmetries can lead to a mixture of cis and trans rings. rsc.org

Enantioselective cyclopolymerization aims to produce optically active polymers by controlling the absolute configuration of the stereocenters. This is achieved using enantiomerically pure chiral catalysts. For instance, the cyclopolymerization of 1,5-hexadiene using an optically active (R,R)-(EBTHI)ZrBINOL catalyst yields optically active poly(methylene-1,3-cyclopentane) (PMCP). osti.gov The polymer's optical rotation suggests it adopts chiral conformations. osti.gov Statistical modeling of the polymer's microstructure indicates that an enantiomorphic site control mechanism is dominant, with high enantioface selectivity (e.g., 91% at 20°C), leading to a highly isotactic microstructure. osti.gov Similar studies with zirconium complexes featuring chiral [OSSO]-type bis(phenolate) ligands have also produced enantiomeric PMCP with good isotacticity and a high proportion of trans-cyclopentane rings. nih.gov

| Catalyst System | Monomer | Resulting Polymer Microstructure | Selectivity |

| rac-[Me₂Si(2-Me-4-Ph-Ind)₂]ZrCl₂ / MAO | 2-Methyl-1,5-hexadiene (B165376) | Isotactic polypropylene (B1209903) backbone with isolated MMCP units | Fully trans-diastereoselective |

| (R,R)-(EBTHI)ZrBINOL / MAO | 1,5-Hexadiene | Optically active, highly isotactic PMCP | 91% enantioface selectivity |

| (Λ,S,S)-2 / dMAO | 1,5-Hexadiene | Isotactic PMCP with high trans rings (σ = 14-21%) | Enantioselective ([α]D = +28 to +32°) |

Confinement Effects on Polymer Growth (e.g., within Zeolite Channels)

The polymerization of dienes can be significantly influenced by spatial constraints, a concept explored through confinement effects within materials like zeolites. researchgate.net Zeolites possess well-defined nanochannels and pores that can act as templates or "nanoreactors" for polymerization. chemrxiv.orgresearchgate.net

When 1,5-hexadiene is incorporated into the channels of a high-silica mordenite (B1173385) (HS-MOR) zeolite, its polymerization behavior is altered. chemrxiv.orgchemrxiv.org The zeolite's framework plays a dual role: it first organizes the monomer molecules within its void spaces and then directs the linear growth of the polymer chain, conforming to the channel geometry. researchgate.netchemrxiv.org This "molding action" results in a polymer primarily composed of cyclopentane units with short side chains that can fit within the zeolite channels. chemrxiv.org The reaction proceeds slowly, initiated by the few acid sites within the zeolite, and involves carbocation-based mechanisms. chemrxiv.org This method demonstrates the potential to produce confined polymers with controlled morphology, which is difficult to achieve with conventional homogeneous catalysis. chemrxiv.orgresearchgate.net

Copolymerization Studies involving this compound

Copolymerization extends the range of properties achievable by incorporating different monomer units into the polymer chain. Studies involving this compound often focus on its integration with common olefins to modify the properties of commodity plastics.

Stereoselective Cyclocopolymerization with Other Olefins (e.g., Propylene)

The stereoselective cyclocopolymerization of 2-methyl-1,5-hexadiene (MHD) with propylene (B89431) has been successfully achieved using single-site metallocene catalysts. rsc.org When activated with methylaluminoxane (MAO), ansa-zirconocene precursors are highly active and produce copolymers where the MHD is incorporated as methylene-(1-methyl)-1,3-cyclopentane (MMCP) units within a polypropylene backbone. rsc.org

The stereochemistry of the resulting copolymer is dictated by the symmetry of the catalyst precursor. rsc.org

A C₂-symmetric precursor like rac-[Me₂Si(2-Me-4-Ph-Ind)₂]ZrCl₂ yields a highly isotactic polypropylene backbone with fully trans-MMCP rings. rsc.org

A Cₛ-symmetric precursor results in a syndiotactic polypropylene backbone with a mix of cis and trans MMCP rings. rsc.org

The incorporation of the cyclic MMCP units (ranging from 0.2–1.6 mol%) can be controlled by adjusting the concentration of MHD in the monomer feed. rsc.org This method allows for the synthesis of novel propylene-based materials where the introduction of five-membered rings into the polymer chain can alter its physical and mechanical properties. acs.orgrsc.org Similarly, scandium-based catalysts have been used for the cyclocopolymerization of 1,5-hexadiene with styrene and ethylene (B1197577), creating novel cyclopolyolefins. acs.org

| Catalyst Precursor | Co-monomer | Resulting Copolymer Structure | Diastereoselectivity of Cyclization |

| rac-[Me₂Si(2-Me-4-Ph-Ind)₂]ZrCl₂ | Propylene | Isotactic PP with isolated MMCP units | Fully trans |

| Cₛ-symmetric ansa-[CpCR₂Flu]ZrCl₂ | Propylene | Syndiotactic PP with isolated MMCP units | Mixture of cis and trans |

| (C₅Me₄SiMe₃)Sc(CH₂C₆H₄NMe₂-o)₂ | Styrene | MCP units with syndiotactic styrene sequences | Not specified |

Research into the Application of Resulting Polymers in Advanced Materials

Polymers derived from 1,5-dienes, including this compound, possess a unique combination of properties that make them candidates for advanced materials. The incorporation of rigid cyclopentane rings into a flexible polyolefin backbone can significantly alter the material's thermal and mechanical behavior. semanticscholar.org

Polymers such as poly(methylene-1,3-cyclopentane) are noted for being crystalline with high melting points, high tensile strengths, and high densities, while paradoxically remaining very flexible. semanticscholar.org The properties of these materials can be further tuned through copolymerization. For instance, introducing methylene-1,3-cyclopentane units into a polybutene-1 main chain can modify its characteristics. researchgate.net

Optically active versions of these polymers, synthesized through enantioselective polymerization, have been shown to exhibit liquid crystalline features, suggesting potential applications in optical devices or chiral separation technologies. acs.org Furthermore, the ability to create copolymers with functional groups opens pathways for applications in areas like low-dielectric constant materials for microelectronics or as modifiers to enhance the performance of commodity plastics. researchgate.net The versatility of polymerization chemistry allows for the development of polymers with a wide range of physical properties, making them suitable for various biomedical and industrial applications. mdpi.comjchemrev.com

Computational and Theoretical Chemistry

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are pivotal in mapping the intricate pathways of reactions involving 3-Methyl-1,5-hexadiene. These calculations offer a detailed picture of the electronic rearrangements that occur during a chemical process.

Density Functional Theory (DFT) has been a powerful tool for exploring the mechanisms of sigmatropic rearrangements in substituted 1,5-hexadienes. Studies have focused on the anionic Cope rearrangement, where a substituent at the C3 position can dramatically influence the reaction pathway. For the deprotonated anionic form of this compound, DFT calculations have shown that the reaction does not proceed through a concerted acs.orgacs.org-sigmatropic shift. Instead, it favors a nonconcerted, stepwise pathway involving cleavage and subsequent recombination. acs.orgnih.gov

This mechanistic divergence is attributed to the electronic nature of the substituent. A relationship has been identified between the basicity of the anionic substituent and the preferred reaction pathway; substituents that are more basic and less stable as anions are more likely to promote a cleavage mechanism. acs.orgnih.gov These computational investigations typically employ functionals like B3LYP with basis sets such as 6-31G* or 6-31+G* to accurately model the potential energy surface. researchgate.netacs.org

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in characterizing the transition states of Cope rearrangements. While extensive studies have focused on the parent 1,5-hexadiene (B165246), the principles are extended to substituted systems like this compound. researchgate.net For the 3-methyl derivative, computational analysis has been used to examine the geometry and energetics of the transition structure. researchgate.net A key finding is the differentiation between transition states where the methyl group occupies an equatorial versus an axial position in the preferred chair-like conformation, with the equatorial position being more stable. researchgate.netresearchgate.net

Modeling of Sigmatropic Rearrangements (e.g., Cope Rearrangement)

The Cope rearrangement, a thermally induced acs.orgacs.org-sigmatropic shift, is a hallmark reaction of 1,5-dienes, including this compound, which rearranges to 1,5-heptadiene (B74454) when heated. wikipedia.orglscollege.ac.in Computational modeling provides critical data on the energy requirements and conformational preferences of this process.

Theoretical calculations have been employed to determine the energy profiles and activation barriers for the Cope rearrangement of this compound and related compounds. For the neutral rearrangement, semi-empirical methods like AM1 have been used, indicating that the calculated heats of activation are reasonably consistent with experimental trends, though systematically overestimated. researchgate.net In a related system, the anionic oxy-Cope rearrangement of 3-methyl-1,5-hexadien-3-oxide, a B3LYP/6-31+G* prediction was consistent with experimental findings that established an upper limit for the activation enthalpy (ΔH‡) of approximately 11 kcal/mol in the gas phase. acs.org For the parent Cope rearrangement, the activation energy is known to be significantly higher, around 33 kcal/mol. masterorganicchemistry.com

| Compound/Reaction | Method | Calculated Activation Energy/Enthalpy | Reference |

|---|---|---|---|

| This compound | AM1 | Uniformly ~3.35 kcal/mol higher than experimental values for related compounds | researchgate.net |

| Anionic oxy-Cope (3-methyl-1,5-hexadien-3-oxide) | B3LYP/6-31+G* | Consistent with experimental ΔH‡ of ~11 kcal/mol | acs.org |

| 1,5-Hexadiene (Parent Compound) | Experimental/General | ~33 kcal/mol | masterorganicchemistry.com |

The stereochemical outcome and rate of the Cope rearrangement are heavily dependent on the conformation of the transition state. For open-chain systems like this compound, the reaction proceeds preferentially through a chair-like transition state geometry. wikipedia.orglscollege.ac.in Conformation analysis via computational methods has shown that the placement of the methyl group has a discernible energetic consequence. The transition structure with the methyl group in an equatorial position is calculated to be 1-2 kcal/mol more stable than the transition state where the methyl group is in an axial position. researchgate.netresearchgate.net This energy difference influences the favored reaction pathway and can be analyzed using conformational analysis principles to predict reaction outcomes. researchgate.net

| Methyl Group Position | Relative Stability (kcal/mol) | Reference |

|---|---|---|

| Equatorial | 0 (More Stable) | researchgate.netresearchgate.net |

| Axial | +1 to +2 | researchgate.netresearchgate.net |

Studies on Electronic Structure and Reactivity Descriptors

The electronic structure of this compound, particularly the influence of the methyl group, governs its reactivity. The methyl group acts as an electron-donating group, which can affect the stability of intermediates and transition states. As noted in DFT studies of the anionic rearrangement, the electronic properties of the substituent are critical in determining whether the mechanism is concerted or stepwise. acs.orgnih.gov While specific studies detailing a full range of reactivity descriptors (like Fukui functions or electrophilicity indices) for this compound are not prominent, the mechanistic studies inherently probe its electronic nature. The finding that more basic anionic substituents favor cleavage pathways highlights how the ability of the C3 position to stabilize charge dictates the reaction mechanism. nih.gov

Prediction and Validation of Novel Reactivity through Computational Methods

Computational chemistry serves as a powerful tool for predicting and understanding the reactivity of organic molecules, including this compound. Through the use of various theoretical models, researchers can investigate potential reaction pathways, determine the energies of transition states and intermediates, and predict the kinetic and thermodynamic feasibility of chemical transformations. These computational predictions are invaluable for guiding experimental work and providing detailed mechanistic insights that are often difficult to obtain through experimental means alone. The validation of these theoretical predictions against experimental data is a crucial step in confirming the accuracy of the computational models and advancing our understanding of chemical reactivity.

One of the most extensively studied reactions for 1,5-diene systems, which is highly relevant to this compound, is the Cope rearrangement. This pericyclic reaction involves the concerted reorganization of electrons, leading to the isomerization of the diene. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, have been widely employed to study the mechanism and energetics of this rearrangement for the parent 1,5-hexadiene and its derivatives. researchgate.netnih.gov These studies provide a framework for predicting how the methyl substituent in this compound would influence the reactivity compared to the unsubstituted compound.

For instance, theoretical calculations on (Z)-hexa-1,3-diene have explored the effect of a methyl substituent on sigmatropic rearrangements. chemrestech.com These studies can offer insights into how the methyl group in this compound might affect the activation energy and reaction rates of similar pericyclic reactions.

The general approach for predicting novel reactivity using computational methods involves several key steps:

Reactant and Product Optimization: The three-dimensional structures of the reactant (this compound) and potential products are computationally optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactant to a potential product. This is a critical step as the energy of the transition state determines the activation energy of the reaction.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for transition states).

Validation: The computational predictions are then compared with available experimental data. For novel predicted reactivities, these computational results can inspire and guide new experimental investigations.

While specific computational studies predicting novel, unobserved reactivity for this compound are not abundant in the literature, the well-established computational methodologies applied to similar diene systems provide a robust framework for such predictions. For example, the effect of substituents on the Cope rearrangement of 1,5-hexadiene has been a subject of theoretical analysis. researchgate.net These studies allow for extrapolation to predict the behavior of this compound.

Below is a data table summarizing representative computational and experimental data for the Cope rearrangement of 1,5-hexadiene, which serves as the foundational system for understanding the reactivity of substituted derivatives like this compound.

| Computational Method | Calculated Activation Enthalpy (kcal/mol) | Experimental Activation Enthalpy (kcal/mol) |

|---|---|---|

| B3LYP/6-31G* | 34.4 | 33.5 - 35.5 |

| CASSCF/6-31G(d,p) | 32.5 | 33.5 - 35.5 |

This table presents a comparison of calculated and experimental activation enthalpies for the Cope rearrangement of the parent 1,5-hexadiene, demonstrating the accuracy of computational methods in predicting reactivity. researchgate.net

Further computational studies on substituted dienes provide insights into the electronic effects of substituents on reaction barriers. For example, in a theoretical study on the researchgate.netnih.gov-H shift in (Z)-hexa-1,3-diene, the effect of a methyl substituent was investigated. chemrestech.com

| Substituent (R) | Computational Method | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| H | DFT/B3LYP/6-311G++(d,p) | 133.273 |

| CH₃ | DFT/B3LYP/6-311G++(d,p) | 142.019 |

This table shows the calculated activation energies for the researchgate.netnih.gov-H shift in (Z)-hexa-1,3-diene with and without a methyl substituent. This data illustrates how computational methods can predict the influence of a methyl group on the reactivity of a diene system. chemrestech.com

The validation of these computational predictions is paramount. For well-known reactions like the Cope rearrangement, the close agreement between calculated and experimental activation energies for the parent 1,5-hexadiene lends confidence to the predictive power of these theoretical methods for substituted analogues such as this compound. researchgate.net For truly novel predicted reactions, experimental validation would involve attempting the reaction under the conditions suggested by the computational study and characterizing the products to confirm the predicted outcome.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules like 3-Methyl-1,5-hexadiene. creative-biostructure.com By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous information about the molecular skeleton and the electronic environment of each atom.

The ¹H NMR spectrum of this compound provides key information through the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal. The molecule's seven carbon atoms and twelve hydrogen atoms give rise to a distinct set of signals corresponding to its unique proton and carbon environments.

The ¹H NMR spectrum is characterized by signals in the olefinic region (δ 4.8–5.9 ppm) for the vinyl protons and in the aliphatic region for the allylic and methyl protons. nih.govguidechem.com Similarly, the ¹³C NMR spectrum shows characteristic signals for the sp²-hybridized carbons of the double bonds and the sp³-hybridized carbons of the aliphatic portion of the molecule. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on standard chemical shift ranges and may vary slightly based on solvent and experimental conditions.

| Atom Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Description |

|---|---|---|---|

| C1 (CH₂) | ~4.95 - 5.10 | ~114 | Terminal vinyl (=CH₂) |

| C2 (CH) | ~5.70 - 5.85 | ~142 | Internal vinyl (-CH=) |

| C3 (CH) | ~2.90 - 3.10 | ~38 | Allylic methine |

| C4 (CH₂) | ~2.00 - 2.15 | ~40 | Allylic methylene |

| C5 (CH) | ~5.75 - 5.90 | ~135 | Internal vinyl (-CH=) |

| C6 (CH₂) | ~4.90 - 5.05 | ~117 | Terminal vinyl (=CH₂) |